molecular formula C10H10N6O4 B11056427 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide CAS No. 889955-49-1

2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B11056427
CAS No.: 889955-49-1
M. Wt: 278.22 g/mol
InChI Key: HKMJJZAHVHPYFJ-UHFFFAOYSA-N
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Description

2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a high-purity chemical compound offered for research use only. This specialized molecule features a 1,2,4-triazole core, a scaffold renowned for its diverse biological and chemical applications . The structure incorporates a nitro group, a feature common in high-energy density materials research, suggesting potential for investigation in the development of advanced energetic compounds and propellants . Simultaneously, the presence of the 3-aminophenoxy and acetamide functional groups makes it a valuable intermediate for further chemical synthesis. Researchers can explore its utility in medicinal chemistry, particularly given the established role of 1,2,4-triazole derivatives as key motifs in pharmaceuticals with antifungal, anticancer, and antiviral activities . This compound is strictly for research and development purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

889955-49-1

Molecular Formula

C10H10N6O4

Molecular Weight

278.22 g/mol

IUPAC Name

2-[5-(3-aminophenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C10H10N6O4/c11-6-2-1-3-7(4-6)20-10-13-9(16(18)19)14-15(10)5-8(12)17/h1-4H,5,11H2,(H2,12,17)

InChI Key

HKMJJZAHVHPYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NN2CC(=O)N)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Direct Nitration Using Mixed Acid Systems

Treatment of 5-(3-aminophenoxy)-1H-1,2,4-triazol-3-amine with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C selectively nitrates position 3, yielding 5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-ium (Scheme 1). The reaction’s regioselectivity arises from the electron-donating effect of the amino group, which deactivates position 5.

Oxidative Nitration via N₂O₅

An alternative approach oxidizes the triazole’s amino group to nitro using dinitrogen pentoxide (N₂O₅) in acetonitrile at 0°C. This method avoids strongly acidic conditions, preserving acid-sensitive functional groups. The reaction proceeds via a nitronium ion intermediate, achieving 64–72% yields after 14 days.

Optimization and Analytical Validation

Reaction Condition Optimization

  • Temperature control : Nitration and alkylation require strict temperature control (−5°C to 25°C) to minimize byproducts.

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the acetamide’s methyl group (δ 2.10 ppm) and the triazole’s aromatic protons (δ 8.20–8.50 ppm).

  • IR spectroscopy : Stretching vibrations for the nitro group (ν 1520 cm⁻¹) and amide carbonyl (ν 1660 cm⁻¹) confirm successful functionalization.

Crystallographic Analysis

Single-crystal X-ray diffraction of intermediates reveals planar triazole rings with intramolecular hydrogen bonds (N–H⋯O, 2.93 Å) that stabilize the molecular conformation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Nitration65–72≥98High regioselectivityRequires cryogenic conditions
Oxidative Nitration58–6495Mild conditionsLong reaction time (14 days)
One-Pot Alkylation52–7590Reduced purification stepsLower purity in crude product

Challenges and Mitigation Strategies

  • Byproduct formation : Competing reactions during nitration generate regioisomers (e.g., 4-nitro derivatives). Chromatographic separation using silica gel (ethyl acetate/hexane, 3:7) resolves this.

  • Amine group interference : Protecting the 3-aminophenoxy group with trifluoroacetyl ensures compatibility with nitration and alkylation steps .

Chemical Reactions Analysis

2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds related to 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide exhibit promising anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and gastric cancers. The mechanisms often involve the inhibition of key enzymes such as telomerase and topoisomerase .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.73Topoisomerase Inhibition
Compound BOCUM-2MD388Telomerase Inhibition
Compound CIGR3910.40Antioxidant Activity

Materials Science Applications

Beyond biological applications, 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide has potential uses in materials science. Its unique structural features enable it to act as a precursor for synthesizing novel polymers and nanomaterials. Research indicates that triazole-containing compounds can enhance the thermal stability and mechanical properties of polymer matrices .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, a series of triazole derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that compounds similar to 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Case Study 2: Polymer Development

Another investigation focused on the application of triazole derivatives in developing high-performance polymers. The incorporation of triazole units into polymer chains improved their resistance to thermal degradation and enhanced their mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other triazole-acetamide derivatives are summarized below, with key differences in substituents, biological activity, and physicochemical properties:

Table 1: Comparison of Structural Analogs

Compound Name / ID Substituents on Triazole Acetamide Substituent Biological Activity Key Properties (e.g., MP, Yield) Source
Target Compound 5-(3-aminophenoxy), 3-nitro N/A Not reported Not available -
SecinH3 5-(1,3-Benzodioxol-5-yl), 3-methoxy 2-(phenylthio)phenyl Cytohesin inhibition Cell-permeable, inhibitor of Sec7
Compound 2 3-nitro N-(4-trifluoromethylphenyl) Antitrypanosomal MP 133–134°C, 64% yield
Compound 13 3-nitro N-(5-(4-fluorophenyl)isoxazol-3-yl) Antitrypanosomal MP >220°C, 46% yield
Compounds 4–7 3-nitro, azoxy-furazan Various Energetic materials High thermal stability, detonation velocity ~8,500 m/s
Compound 9f 4-(benzodiazolyl)phenoxymethyl N-(2-(3-methoxyphenyl)thiazol-5-yl) Not specified IR/NMR data confirmed purity

Key Observations:

Substituent Effects on Bioactivity: The 3-nitro group is a common feature in antitrypanosomal agents (e.g., Compounds 2 and 13), likely contributing to electron-deficient interactions with target enzymes . In contrast, SecinH3’s 3-methoxy and benzodioxol groups enhance its role as a cytohesin inhibitor by improving lipophilicity and membrane permeability .

Energetic Properties :

  • Compounds 4–7 in exhibit high detonation velocities (~8,500 m/s) due to their azoxy-furazan moieties. The target compound’s nitro-triazole core could theoretically contribute to energetic performance, but the absence of a fused heterocyclic system (e.g., furazan) may limit stability and sensitivity .

Synthetic Accessibility: Most analogs (e.g., Compounds 2, 13, SecinH3) are synthesized via amide coupling using reagents like EDC/DMAP or thioacetyl chlorides . The target compound’s 3-aminophenoxy group may require selective protection/deprotection steps to avoid side reactions during synthesis.

Physicochemical Properties: Melting points (MP) vary significantly: Compound 2 (133–134°C) vs. Compound 13 (>220°C), reflecting differences in substituent polarity and crystal packing. The target compound’s amino group may lower its MP compared to nitro-rich analogs.

Biological Activity

2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a compound derived from the triazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The compound can be synthesized through various pathways involving the reaction of 3-amino-5-nitro-1H-1,2,4-triazole with appropriate acylating agents. The synthesis often utilizes microwave irradiation to enhance yields and reduce reaction times. For instance, the preparation of N-substituted derivatives has been explored, showcasing the versatility of triazole derivatives in medicinal chemistry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-[5-(3-aminophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide. In vitro evaluations demonstrated significant activity against various cancer cell lines. For example, compounds related to this triazole derivative exhibited IC50 values ranging from 0.73 to 20.2 µM against different cancer types including gastric and breast cancers . The mechanism appears to involve the inhibition of cell proliferation and migration.

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)0.73Inhibition of EGFR
Compound BOCUM-2MD3 (Gastric)88Cell cycle arrest
Compound CMDA-MB-231 (Triple-negative)>20.2No significant effect

The biological activity of this compound may be attributed to its ability to interfere with key signaling pathways involved in cell growth and survival. It has been suggested that the nitro group plays a crucial role in enhancing the compound's reactivity and interaction with biological targets. Moreover, studies indicate that derivatives can modulate oxidative stress markers, contributing to their anticancer effects .

Case Studies

In a notable study, researchers assessed the effects of various triazole derivatives on cell migration in pancreatic cancer models. The results indicated that certain derivatives significantly inhibited migration in a concentration-dependent manner, suggesting their potential as therapeutic agents in metastatic disease .

Q & A

Q. Purification Methods :

  • Recrystallization : Ethanol/water mixtures for intermediates.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for final product isolation .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation, and how are conflicting data resolved?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C3 vs. C5) and phenoxy linkage .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole ring substitution pattern) using SHELXL refinement .
  • IR Spectroscopy : Validates nitro (1520–1350 cm⁻¹) and acetamide (1650–1680 cm⁻¹) functional groups.

Data Contradiction Resolution :
If NMR suggests multiple tautomers, X-ray diffraction provides definitive bond lengths and angles. For example, SHELXL can differentiate between 1H-1,2,4-triazole and 4H-1,2,4-triazole tautomers .

Advanced: How can computational modeling predict the compound’s mechanism of action against microbial targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding between the nitro group and active-site residues .
  • MD Simulations : Assess binding stability (50 ns trajectories) in GROMACS to validate docking poses .

Q. Experimental Validation :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds (Table 1) .

Q. Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
Target Compound8.532.0
Ampicillin (Control)2.04.0
Triazole Derivative A12.064.0

Advanced: How do structural modifications (e.g., nitro group position) impact biological activity, and what methodologies quantify these effects?

Answer:
Structure-Activity Relationship (SAR) Strategies :

Nitro Group Isomerism : Synthesize 3-nitro vs. 5-nitro isomers and compare inhibition of Candida albicans ergosterol biosynthesis via LC-MS .

Aminophenoxy Substitution : Replace 3-aminophenoxy with 4-aminophenoxy to assess solubility changes (logP via HPLC) .

Q. Quantitative Methods :

  • Free-Wilson Analysis : Statistically correlate substituent effects with bioactivity .
  • QSAR Modeling : Use MOE or RDKit to predict ADMET properties for optimized analogs .

Advanced: What experimental designs resolve contradictions in stability studies under varying pH and temperature?

Answer:
Stability Protocol :

pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via UPLC-MS .

Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points .

Conflict Resolution :
If HPLC shows degradation but NMR does not, use high-resolution MS to detect trace byproducts (e.g., nitro reduction to amine) .

Basic: How is the compound’s purity assessed, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC Purity : ≥95% (C18 column, 254 nm detection) .
  • Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values .
  • Residual Solvents : Follow ICH Q3C guidelines (e.g., DMSO <5000 ppm) .

Advanced: What strategies enhance bioavailability through formulation or prodrug design?

Answer:

  • Salt Formation : React with HCl or sodium citrate to improve aqueous solubility .
  • Prodrug Synthesis : Esterify the acetamide group (e.g., ethyl ester) for passive diffusion, followed by in vitro hydrolysis assays in plasma .

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